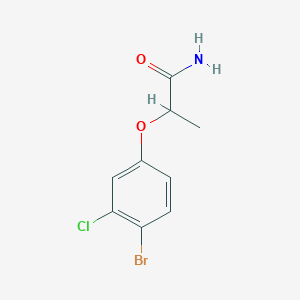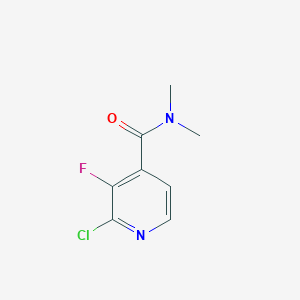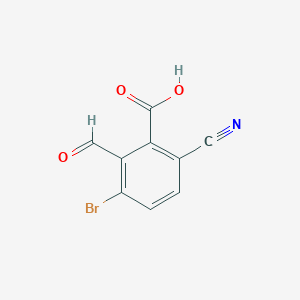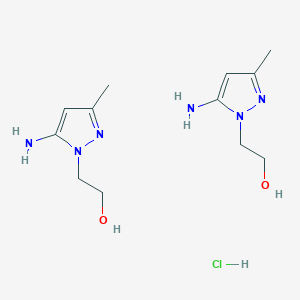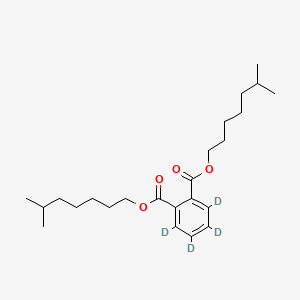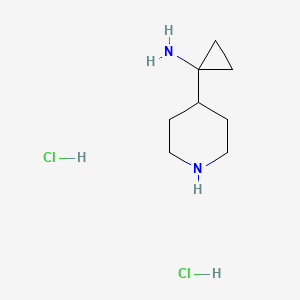
1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride
説明
1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride (FIPPA) is a novel compound that has recently gained attention in scientific research due to its unique properties. FIPPA is a derivative of the phenylpropylamine family and is composed of a phenyl ring and an isopropoxy side chain, with a fluorine atom bound to the phenyl ring. FIPPA has been used in a variety of laboratory experiments and has been found to possess several distinct properties.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
- A compound structurally similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride" has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist, showing potential efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Synthesis and Antibacterial Properties
- Research has focused on synthesizing various propionamides using derivatives similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," indicating weak antibacterial activities in the synthesized compounds (Arutyunyan et al., 2014).
Adrenergic Properties
- Investigations into the effect of fluorine substitution on adrenergic properties of certain compounds, including those structurally related to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," have been conducted, exploring their beta-adrenergic activities (Adejare et al., 1991).
Synthesis of Analogues for Medical Imaging
- The synthesis of fluorine and iodine analogues of clorgyline, structurally similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," has been explored for creating radiofluorinated and radioiodinated ligands useful in functional monoamine oxidase A studies in the brain (Ohmomo et al., 1991).
Hepatoprotector Properties
- Research into hydrophilic derivatives based on alkyl-substituted phenols, related to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," shows that some compounds exhibit significant hepatoprotector activity against toxic hepatitis (Dyubchenko et al., 2006).
Spectroscopic and Crystallographic Characterizations
- The reactions of certain spirocyclotetraphosphazenes with primary amines, including those structurally related to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride," have been studied for their spectroscopic and crystallographic properties (Elmas, 2017).
Synthesis for NMDA Receptor Antagonists
- A compound similar to "1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride" has been synthesized as part of a new class of diphenylpropylamine NMDA receptor antagonists (Moe et al., 1998).
Analysis in Pharmaceutical Research
- The new designer stimulant 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative related to the compound of interest, has been analyzed in pharmaceutical research for its pharmacokinetic properties (Grumann et al., 2019).
特性
IUPAC Name |
1-(3-fluoro-2-propan-2-yloxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-4-11(14)9-6-5-7-10(13)12(9)15-8(2)3;/h5-8,11H,4,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJCNBSMIRYEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)



